Diethyl 4-fluoroheptanedioate Diethyl 4-fluoroheptanedioate
Brand Name: Vulcanchem
CAS No.: 951624-81-0
VCID: VC2789568
InChI: InChI=1S/C11H19FO4/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h9H,3-8H2,1-2H3
SMILES: CCOC(=O)CCC(CCC(=O)OCC)F
Molecular Formula: C11H19FO4
Molecular Weight: 234.26 g/mol

Diethyl 4-fluoroheptanedioate

CAS No.: 951624-81-0

Cat. No.: VC2789568

Molecular Formula: C11H19FO4

Molecular Weight: 234.26 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 4-fluoroheptanedioate - 951624-81-0

Specification

CAS No. 951624-81-0
Molecular Formula C11H19FO4
Molecular Weight 234.26 g/mol
IUPAC Name diethyl 4-fluoroheptanedioate
Standard InChI InChI=1S/C11H19FO4/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h9H,3-8H2,1-2H3
Standard InChI Key PWWKGLGZUBWLQC-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(CCC(=O)OCC)F
Canonical SMILES CCOC(=O)CCC(CCC(=O)OCC)F

Introduction

Basic Chemical Identity and Properties

Diethyl 4-fluoroheptanedioate, registered with CAS number 951624-81-0, is a fluoroalkane derivative characterized by its unique chemical structure. The compound contains a fluorine atom at the 4-position of a heptanedioic acid backbone, with both carboxylic acid groups esterified with ethanol to form diethyl esters.

Chemical Structure Information

The basic chemical identity of diethyl 4-fluoroheptanedioate is summarized in the following table:

PropertyValue
CAS Number951624-81-0
Molecular FormulaC₁₁H₁₉FO₄
Molecular Weight234.26 g/mol
IUPAC NameDiethyl 4-fluoroheptanedioate
Standard InChIInChI=1S/C11H19FO4/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h9H,3-8H2,1-2H3
Standard InChIKeyPWWKGLGZUBWLQC-UHFFFAOYSA-N
SMILESCCOC(=O)CCC(CCC(=O)OCC)F
MDL NumberMFCD08704574

The compound features a central carbon atom bonded to a fluorine atom, with two symmetrical ethyl ester groups at the terminal positions of the carbon chain .

Structural Characteristics

Diethyl 4-fluoroheptanedioate contains several key structural elements that define its chemical behavior:

  • A central fluorine atom at the C-4 position

  • Two ethyl ester functional groups at the termini

  • A seven-carbon chain backbone with symmetrical functionalization

  • A sp³ hybridized carbon-fluorine bond that influences molecular conformation

The presence of the fluorine atom introduces unique electronic and steric effects that distinguish this compound from its non-fluorinated analog.

Physical and Chemical Properties

The physical and chemical properties of diethyl 4-fluoroheptanedioate derive primarily from its fluorinated structure and diester functionality.

Physical Properties

While the search results don't specify all physical properties, we can infer from similar fluorinated esters that diethyl 4-fluoroheptanedioate likely exists as a colorless to pale yellow liquid at room temperature with low water solubility but good solubility in common organic solvents like acetone, ethanol, and dichloromethane.

Chemical Reactivity

The chemical behavior of diethyl 4-fluoroheptanedioate is characterized by:

  • Ester hydrolysis potential under acidic or basic conditions

  • Reduced reactivity at the C-F bond position due to the strength of the carbon-fluorine bond

  • Potential for reduction of the ester groups to alcohols

  • Possible transesterification reactions

The presence of the fluorine atom typically enhances the compound's metabolic stability compared to non-fluorinated analogs, a property valuable in pharmaceutical applications.

Synthesis Methods

The synthesis of diethyl 4-fluoroheptanedioate typically involves the esterification of 4-fluoroheptanedioic acid with ethanol.

Conventional Synthesis

The most direct route to diethyl 4-fluoroheptanedioate involves:

  • Preparation of 4-fluoroheptanedioic acid

  • Esterification with ethanol using acid catalysis

  • Purification of the resulting diester

The reaction is typically catalyzed by acids or bases, depending on the desired yield and purity requirements.

Alternative Synthetic Approaches

By analogy with similar fluorinated compounds described in the search results, alternative approaches might include:

  • Fluorination of diethyl heptanedioate using nucleophilic or electrophilic fluorinating agents

  • Alkylation reactions using fluorinated intermediates

  • Convergent synthesis strategies similar to those employed for other fluorinated building blocks

For example, research on the synthesis of difluorinated compounds, such as those described in , suggests that deoxofluorination of corresponding ketones using reagents like Morph-DAST could potentially be adapted for the synthesis of mono-fluorinated compounds like diethyl 4-fluoroheptanedioate .

Applications and Research Significance

Diethyl 4-fluoroheptanedioate serves important roles in chemical research and synthesis applications.

Role as a Synthetic Intermediate

The primary application of diethyl 4-fluoroheptanedioate is as an intermediate in organic synthesis, particularly for the production of more complex fluorinated compounds. The compound's unique structure makes it valuable for creating:

  • Fluorinated pharmaceuticals

  • Specialty materials with unique properties

  • Novel fluorinated building blocks for medicinal chemistry

  • Research tools for studying fluorine effects in biological systems

Materials Science Applications

Fluorinated organic compounds have applications in materials science, including the development of:

  • Specialty polymers with enhanced properties

  • Surface-active agents

  • Materials with unique thermal and chemical stability

  • Compounds with specialized optical properties

Structure-Property Relationships

Impact of Fluorination

The incorporation of a fluorine atom at the 4-position of the heptanedioate backbone introduces several important effects:

  • Enhanced metabolic stability due to the strength of the C-F bond

  • Altered electronic distribution within the molecule

  • Modified hydrogen bonding capabilities

  • Potential conformational changes compared to the non-fluorinated analog

These effects are consistent with observations in other organofluorine compounds where strategic fluorination can dramatically alter physical, chemical, and biological properties .

Comparison with Related Compounds

While the search results don't provide direct comparisons, research on related fluorinated compounds suggests that diethyl 4-fluoroheptanedioate would exhibit distinct properties compared to:

  • Diethyl heptanedioate (non-fluorinated analog)

  • Diethyl difluoroheptanedioate (difluorinated analog)

  • Mono-esters of 4-fluoroheptanedioic acid

  • Homologous fluorinated diesters with different chain lengths

Future Research Directions

Synthetic Challenges and Opportunities

The synthesis of fluorinated compounds presents both challenges and opportunities:

  • Selective fluorination remains technically demanding

  • Development of more efficient synthetic routes could reduce costs

  • Exploration of the unique reactivity patterns of fluorinated intermediates

  • Integration into convergent synthesis pathways for complex targets

Recent advances in fluorination methodologies, such as those described in and , provide a foundation for expanded exploration of compounds like diethyl 4-fluoroheptanedioate in synthetic chemistry.

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